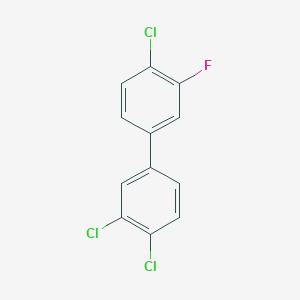
3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of three chlorine atoms and one fluorine atom attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl typically involves the chlorination and fluorination of biphenyl derivatives. One common method is the direct halogenation of biphenyl using chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and reaction monitoring systems ensures efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in less halogenated biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, and electrophiles like alkyl halides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives, depending on the nucleophile or electrophile used.
Oxidation Reactions: Products include biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include less halogenated biphenyl derivatives or fully dehalogenated biphenyl.
Wissenschaftliche Forschungsanwendungen
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. It may also interact with cellular membranes, affecting membrane fluidity and function. The specific pathways involved depend on the biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trichloro-3’-fluoro-4’-methoxy-1,1’-biphenyl
- 3,4,5-Trichloro-3’-fluoro-4’-methyl-1,1’-biphenyl
- 1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-
Uniqueness
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl is unique due to its specific arrangement of chlorine and fluorine atoms on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H6Cl3F |
|---|---|
Molekulargewicht |
275.5 g/mol |
IUPAC-Name |
1,2-dichloro-4-(4-chloro-3-fluorophenyl)benzene |
InChI |
InChI=1S/C12H6Cl3F/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
InChI-Schlüssel |
IUXRRORUXYVLQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate](/img/structure/B11760265.png)
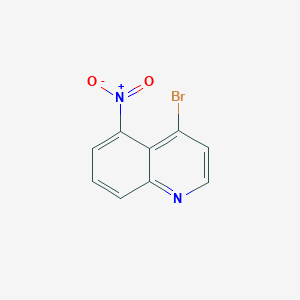
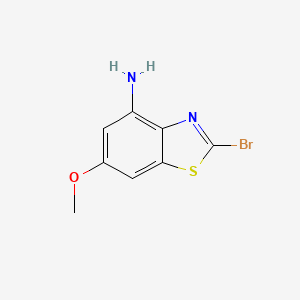

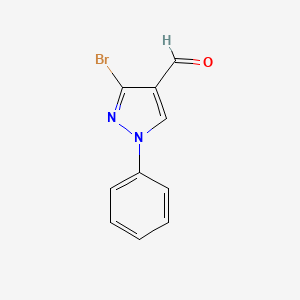
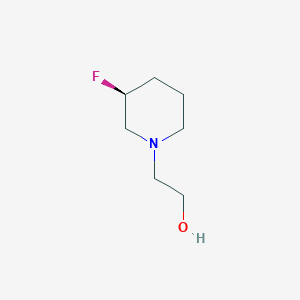
![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)
![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)


![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)
![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)
